Cas no 2229087-30-1 (tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate)

tert-ブチル N-{3-アミノ-2-[4-クロロ-6-(ジメチルアミノ)ピリミジン-5-イル]プロピル}カルバメートは、有機合成中間体として重要な化合物です。4-クロロ-6-(ジメチルアミノ)ピリミジン骨格と保護されたアミノ基を有し、医薬品や農薬の開発において有用な構造単位を提供します。tert-ブトキシカルボニル(Boc)保護基により、アミノ基の選択的反応が可能であり、多段階合成における高い反応制御性が特徴です。クロロ基とジメチルアミノ基の電子効果により、求核置換反応や金属カップリング反応への適用性に優れています。この化合物は高い純度で合成可能であり、複雑な分子構築における信頼性の高いビルディングブロックとして利用されます。

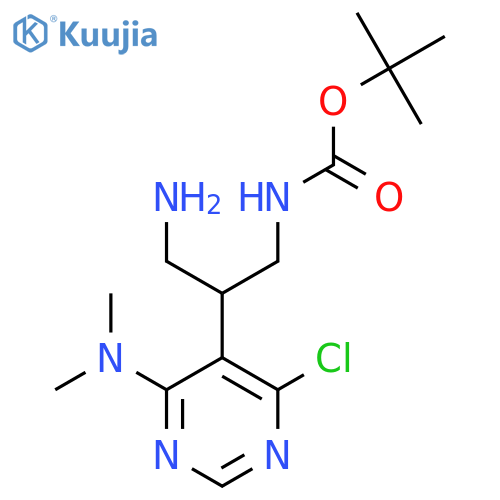

2229087-30-1 structure

商品名:tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate

tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate

- tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate

- 2229087-30-1

- EN300-1883591

-

- インチ: 1S/C14H24ClN5O2/c1-14(2,3)22-13(21)17-7-9(6-16)10-11(15)18-8-19-12(10)20(4)5/h8-9H,6-7,16H2,1-5H3,(H,17,21)

- InChIKey: XVBLTCYOWZBVEC-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(=NC=N1)N(C)C)C(CN)CNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 329.1618527g/mol

- どういたいしつりょう: 329.1618527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1883591-1.0g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 1g |

$1829.0 | 2023-05-23 | ||

| Enamine | EN300-1883591-2.5g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 2.5g |

$3585.0 | 2023-09-18 | ||

| Enamine | EN300-1883591-5g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 5g |

$5304.0 | 2023-09-18 | ||

| Enamine | EN300-1883591-0.05g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 0.05g |

$1537.0 | 2023-09-18 | ||

| Enamine | EN300-1883591-1g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 1g |

$1829.0 | 2023-09-18 | ||

| Enamine | EN300-1883591-10g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 10g |

$7866.0 | 2023-09-18 | ||

| Enamine | EN300-1883591-0.5g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 0.5g |

$1757.0 | 2023-09-18 | ||

| Enamine | EN300-1883591-0.1g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 0.1g |

$1610.0 | 2023-09-18 | ||

| Enamine | EN300-1883591-0.25g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 0.25g |

$1683.0 | 2023-09-18 | ||

| Enamine | EN300-1883591-5.0g |

tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate |

2229087-30-1 | 5g |

$5304.0 | 2023-05-23 |

tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

2229087-30-1 (tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量